5,7-dimethoxy-8-(1-(4-methoxyphenyl)-3-oxo-3-(pyrrolidin-1-yl)propyl)-4-phenyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
CMLD-2 is synthesized through a series of chemical reactions involving the coupling of different organic compounds. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .
Chemical Reactions Analysis
CMLD-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CMLD-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interaction between HuR and ARE-containing mRNAs.
Biology: CMLD-2 is used to investigate the role of HuR in regulating mRNA stability and translation.
Medicine: The compound has shown potential as an anticancer agent, inducing apoptosis and inhibiting tumor growth in various cancer cell lines
Mechanism of Action
CMLD-2 exerts its effects by competitively binding to the HuR protein, disrupting its interaction with ARE-containing mRNAs . This disruption leads to the downregulation of HuR-regulated mRNAs and proteins, resulting in decreased cell viability, induction of apoptosis, and inhibition of tumor growth . The molecular targets and pathways involved include the HuR protein, Bcl-2, cyclin E, and Bcl-XL, among others .
Comparison with Similar Compounds
CMLD-2 is unique in its ability to specifically target the HuR-ARE interaction. Similar compounds include:
CMLD-1: Another small molecule inhibitor that disrupts the HuR-mRNA interaction.
RO-3306: A compound that inhibits cyclin-dependent kinase 1 (CDK1) and has shown anticancer activity.
Actinomycin D: An antibiotic that inhibits RNA synthesis and has been used as an anticancer agent.
CMLD-2 stands out due to its specific targeting of the HuR-ARE interaction, making it a valuable tool for studying the role of HuR in cancer and other diseases .
Properties
IUPAC Name |
5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGRNRRJJYCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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